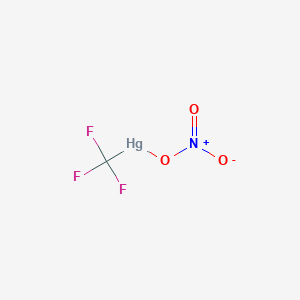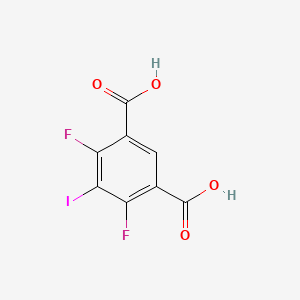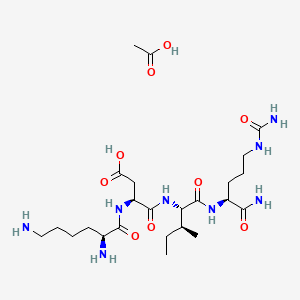
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trinitrophenyl group, which is a highly nitrated aromatic ring, and a diphenylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the hydrazine group. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. The subsequent steps may involve reduction and substitution reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would need to be optimized for yield and purity, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation may produce various oxidized species.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine involves its interaction with molecular targets through its reactive nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved may include redox reactions and covalent modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,4,6-trinitrophenol: Another highly nitrated aromatic compound with similar reactivity.
2,4,6-Trinitrophenylhydrazine: Shares the trinitrophenyl group but differs in the hydrazine moiety.
Diphenylhydrazine: Lacks the nitrated aromatic ring but has similar hydrazine functionality.
Uniqueness
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is unique due to the combination of its trinitrophenyl and diphenylhydrazine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both nitration and hydrazine functionalities are required.
Eigenschaften
CAS-Nummer |
1106-65-6 |
|---|---|
Molekularformel |
C19H15N5O6 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-(3-methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C19H15N5O6/c1-13-16(22(25)26)12-17(23(27)28)18(19(13)24(29)30)20-21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,20H,1H3 |
InChI-Schlüssel |
CTQWQGCORAAVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


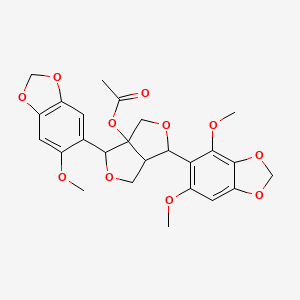
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)



![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
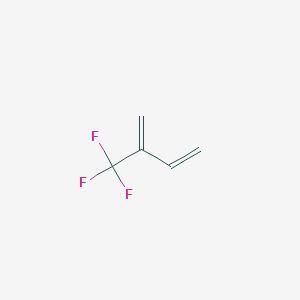
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
